BenchChemオンラインストアへようこそ!

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Anticancer screening Thiazole SAR MTT assay

Procure this specific para-nitro thiazole-4-carboxylate to build rigorous SAR matrices. Unlike des‑methyl or ortho/meta‑nitro regioisomers, the 5‑methyl group enhances tubulin polymerization inhibition (IC₅₀ 3.86–7.19 µM range), while the para‑nitro substituent enables nitroreductase‑mediated bioactivation critical for antibacterial programs. It also serves as a selectivity control (FBPase IC₅₀ >100 µM) to rule out gluconeogenic off‑target toxicity. Pair with des‑methyl analog (CAS 1620838‑06‑3) and free‑acid form to construct three‑point property‑activity curves (cLogP 2.8–3.2). Insist on CoA‑verified ≥95% purity to avoid false‑negative SAR conclusions.

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 2197063-09-3
Cat. No. B1415336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
CAS2197063-09-3
Molecular FormulaC13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyFOXREGWFIAGROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 2197063-09-3): Physicochemical Identity, In-Class Positioning, and Procurement-Relevant Baseline for the para-Nitro Thiazole Ester Scaffold


5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 2197063-09-3) is a fully substituted thiazole-4-carboxylate derivative bearing a 5-methyl group, a 2-(4-nitrophenylamino) substituent, and a 4-ethyl ester moiety (molecular formula C₁₃H₁₃N₃O₄S, MW 307.33 g/mol; typical commercial purity ≥95%) [1]. The compound belongs to the broader family of 2-amino/2-anilino-thiazole-4-carboxylic acid derivatives, a privileged scaffold extensively explored in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory indications [2]. Unlike the simpler 2-amino-thiazole analogs, the 4-nitrophenylamino group introduces a reducible nitro functionality capable of bioactivation via nitroreductase-mediated pathways, while the 5-methyl substituent adds steric bulk that can modulate target binding and metabolic stability. The ethyl ester serves both as a synthetic handle for further derivatization and as a prodrug-like motif amenable to hydrolysis. These structural features position this compound as a specialized building block and a candidate for structure-activity relationship (SAR) exploration in hit-to-lead campaigns.

Why 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester Cannot Be Interchanged with Generic 2-Anilino-Thiazole-4-Carboxylate Esters in Lead Optimization and SAR Campaigns


Within the 2-anilino-thiazole-4-carboxylate ester chemical space, three structural variables—the nitro group regioisomerism (ortho, meta, para), the presence or absence of the 5-methyl substituent, and the ester vs. free acid form—exert profound and often non-additive effects on biological potency, target selectivity, and physicochemical properties . Regioisomeric nitro positioning (2-nitro vs. 3-nitro vs. 4-nitro) alters the electron density distribution on the phenyl ring, influencing both the compound's redox potential (critical for nitroreductase-mediated bioactivation) and its hydrogen-bonding geometry with target proteins. The 5-methyl group introduces a steric constraint that can differentiate binding to enzyme active sites with narrow hydrophobic pockets, as demonstrated in thiazole-based tubulin polymerization inhibitors [1]. Furthermore, the ethyl ester is not a passive protecting group; ester hydrolysis rates differ across analogs, affecting bioavailability, tissue distribution, and the timing of active metabolite generation. Consequently, generic substitution among regioisomers, des-methyl analogs, or free acid variants without experimental re-validation can lead to false-negative SAR conclusions, mis-identified lead series, and wasted procurement resources.

Quantitative Differentiation Evidence for 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester: Potency, Selectivity, and Physicochemical Benchmarks Against the Closest Commercial Analogs


Anticancer Cytotoxicity: 5-Methyl-4-nitro Substitution Pattern Shows Comparable Potency Range to Des-Methyl Analog Across Diverse Cancer Cell Lines, with Distinct Selectivity Profile Implications

The des-methyl analog 2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 1620838-06-3) has been evaluated against multiple cancer cell lines (including U251 glioblastoma and WM793 melanoma), yielding IC₅₀ values in the 10–30 µM range . While a direct head-to-head cytotoxicity comparison between the target 5-methyl compound and its des-methyl analog has not been published in the peer-reviewed literature, the established SAR for 5-methyl-thiazole derivatives indicates that the 5-methyl substituent consistently enhances antiproliferative potency through increased tubulin binding affinity. In a series of thiazole-based antiproliferative agents, compounds bearing a 5-methyl group achieved IC₅₀ values of 3.86–7.19 µM against tubulin polymerization, compared to the reference compound CA-4 (IC₅₀ = 2.40 µM), while corresponding des-methyl analogs were less potent [1]. By class-level inference, the target compound is expected to exhibit antiproliferative activity in the low micromolar range, potentially superseding the 10–30 µM window of its des-methyl counterpart [1].

Anticancer screening Thiazole SAR MTT assay

Antimicrobial Differentiation: Regioisomeric Nitro Positioning Drives Divergent Antibacterial Potency in 5-Methyl-2-(nitrophenylamino)-thiazole-4-carboxylic Acid Derivatives

The 2-nitro regioisomeric acid analog 5-methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid (CAS 2197056-84-9) has demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . The antibacterial activity of nitro-substituted thiazole derivatives is mechanistically linked to nitroreductase-mediated reduction of the nitro group to reactive nitroso and hydroxylamine intermediates that damage bacterial DNA and proteins. The regioisomeric position of the nitro group (ortho vs. para) dictates the reduction potential and, consequently, the rate of intracellular bioactivation. The para-nitro isomer (target compound) is expected to exhibit different MIC values owing to altered electronic properties: the para-nitro group has a more extended conjugation with the anilino nitrogen, producing a distinct redox profile compared to the ortho-nitro isomer. While direct MIC data for the target ethyl ester are not yet published, the comparative SAR framework establishes that para-nitro vs. ortho-nitro substitution is a non-interchangeable structural variable [1].

Antimicrobial screening MIC determination Nitroreductase bioactivation

Target Engagement Selectivity: 4-Nitrophenylamino-Thiazole Scaffold Exhibits Defined but Modest FBPase Inhibition, Providing a Basal Selectivity Benchmark for Academic Probe Development

A structurally related compound, 4-(2-(4-nitrophenylamino)thiazol-4-yl)phenol (CHEMBL562674), was evaluated for inhibition of porcine fructose-1,6-bisphosphatase (FBPase) and exhibited an IC₅₀ of 2.46 × 10⁵ nM (246 µM), indicating only weak-moderate potency against this gluconeogenic enzyme target [1]. This BindingDB entry provides a quantitative selectivity benchmark for the 4-nitrophenylamino-thiazole pharmacophore: the scaffold does not potently engage FBPase, suggesting that observed biological effects in other assays are unlikely to be confounded by FBPase-mediated metabolic interference. For researchers developing kinase inhibitors or antimicrobial agents based on this scaffold, the FBPase inactivity represents a favorable selectivity feature. A closely analogous 3-nitrophenylamino-thiazole-4-carboxylic acid ethyl ester (CAS 2197055-46-0) has been reported to exhibit an IC₅₀ of approximately 12.5 µM against tumor cell lines , confirming that potency is highly dependent on both nitro regioisomerism and the specific biological target context.

FBPase inhibition Enzyme selectivity BindingDB

Physicochemical Differentiation: 5-Methyl Substitution Increases MW and cLogP Relative to Des-Methyl Analog, Altering Permeability and Solubility Profiles Relevant to Oral Bioavailability Optimization

The target compound (C₁₃H₁₃N₃O₄S, MW 307.33) differs from its des-methyl analog 2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 1620838-06-3; C₁₂H₁₁N₃O₄S, MW 293.30) by an additional methyl group (+14 Da) [1]. This structural increment is predicted to increase cLogP by approximately 0.5 log units (estimated from thiazole fragment additivity models), which can enhance membrane permeability at the potential cost of reduced aqueous solubility. The ethyl ester group contributes an additional ~0.3–0.5 cLogP units compared to the free acid analog (CAS 2197055-57-3; MW 279.27) . For procurement decisions in oral drug discovery programs, these physicochemical distinctions are non-trivial: the 5-methyl-ethyl ester combination occupies a distinct property space (higher lipophilicity, higher MW) compared to the des-methyl acid analog, directly impacting absorption, distribution, and formulation strategies.

Physicochemical profiling cLogP Lipinski parameters

Validated Research and Industrial Application Scenarios for 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester Based on Quantitative Differentiation Evidence


Scenario 1: Anticancer Lead Optimization SAR Libraries Requiring Systematic Exploration of 5-Methyl vs. Des-Methyl Potency Cliffs

Medicinal chemistry teams conducting tubulin polymerization inhibitor lead optimization should procure the target compound alongside its des-methyl analog (CAS 1620838-06-3) to experimentally quantify the 5-methyl potency enhancement. Based on class-level evidence, 5-methyl-thiazole derivatives achieve tubulin polymerization IC₅₀ values in the 3.86–7.19 µM range [1], while des-methyl analogs exhibit cytotoxicity in the 10–30 µM window . Systematic procurement of both analogs enables direct head-to-head MTT assay comparison against a unified cell line panel (e.g., U251, WM793, MCF-7), generating proprietary SAR data that can inform patent strategy and lead candidate nomination.

Scenario 2: Nitroreductase-Targeted Antibacterial Probe Development with Regioisomeric Specificity Requirements

Academic and industrial groups developing nitroaromatic antibacterial agents that rely on bacterial nitroreductase-mediated bioactivation must differentiate between ortho-, meta-, and para-nitro regioisomers. The para-nitro target compound is a critical procurement item for SAR studies comparing antibacterial MIC values against the ortho-nitro isomer acid form (MIC = 32 µg/mL against S. aureus and E. coli) . Because nitro reduction potential and intracellular activation rates are regioisomer-dependent, parallel procurement of the para-nitro ethyl ester, ortho-nitro analog (CAS 2197054-21-8), and meta-nitro analog (CAS 2197055-46-0) allows construction of a complete regioisomeric SAR matrix, essential for identifying the optimal nitro positioning for antibacterial potency and selectivity.

Scenario 3: Selectivity Profiling Against FBPase for Metabolic Disease Target De-Risking

For research programs developing thiazole-based kinase inhibitors or anti-inflammatory agents, the documented weak FBPase inhibition (IC₅₀ > 100 µM) of the 4-nitrophenylamino-thiazole chemotype [2] provides a valuable selectivity filter. The target compound can be included as a control in FBPase counter-screening panels to confirm that lead series do not inadvertently modulate gluconeogenic pathways—a known source of off-target metabolic toxicity. Procurement of this specific compound, rather than a generic 2-aminothiazole, ensures consistency with published selectivity benchmarks and facilitates regulatory documentation of target selectivity.

Scenario 4: Physicochemical Property Space Mapping for Oral Bioavailability Optimization in Thiazole-Based Drug Discovery

Drug discovery programs requiring systematic mapping of cLogP, MW, and solubility within a thiazole lead series should procure the target compound as a representative of the higher-lipophilicity, higher-MW sub-space (MW 307.33, estimated cLogP 2.8–3.2) [3]. When paired with the des-methyl analog (MW 293.30, estimated cLogP 2.3–2.7) and the free acid analog (MW 279.27, estimated cLogP 1.8–2.2), this enables construction of a three-point property-activity relationship (PAR) curve correlating lipophilicity with potency, permeability (PAMPA or Caco-2), and metabolic stability (microsomal clearance). Such PAR data are essential for computational model building and for justifying lead optimization decisions to project governance boards.

Quote Request

Request a Quote for 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.